molecular formula C23H18ClFN4O4 B14994342 N-(5-chloro-2-methoxyphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide

N-(5-chloro-2-methoxyphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B14994342
M. Wt: 468.9 g/mol
InChI Key: GASRGPXDUGUMSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic acetamide derivative featuring:

  • A pyrido[2,3-d]pyrimidine core with 2,4-dioxo groups.
  • A 4-fluorobenzyl substituent at position 3 of the pyrido-pyrimidine ring.
  • An N-(5-chloro-2-methoxyphenyl)acetamide side chain.

Properties

Molecular Formula

C23H18ClFN4O4

Molecular Weight

468.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H18ClFN4O4/c1-33-19-9-6-15(24)11-18(19)27-20(30)13-28-21-17(3-2-10-26-21)22(31)29(23(28)32)12-14-4-7-16(25)8-5-14/h2-11H,12-13H2,1H3,(H,27,30)

InChI Key

GASRGPXDUGUMSX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

[5 + 1] Annulation Strategy

The pyrido[2,3-d]pyrimidine scaffold is synthesized using a double [5 + 1] annulation protocol adapted from methodologies in pyridopyrimidine derivatives. Starting with α-alkenoyl-α-carbamoyl ketene-(S,S)-acetals, ammonia-mediated cyclization yields 2-amino-3-carbamoyl-5,6-dihydro-4-pyridones. Subsequent treatment with Vilsmeier reagent (DMF/POCl₃) induces a second annulation, forming the dihydropyrido[2,3-d]pyrimidin-4(3H)-one core.

Reaction Conditions :

  • First Annulation : NH₄OAc, DMF, 80°C, 6 h (yield: 85–92%)
  • Second Annulation : DMF/POCl₃, 100°C, 4 h (yield: 70–78%)

Alternative Route: Condensation with Triaminopyrimidine

An alternative approach involves condensing ethyl α-acetyl-(2,5-dimethoxyphenyl)propionate with 2,4,6-triaminopyrimidine in diphenyl ether at 195–230°C. This method produces 7,8-dihydro-6-substituted pyrido[2,3-d]pyrimidines but requires harsh conditions and offers lower yields (55–65%).

Acetamide Side-Chain Installation

Nucleophilic Acyl Substitution

The 1-position of the pyridopyrimidine is functionalized via reaction with 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide. Using K₂CO₃ in DMF at 60°C for 12 h, the substitution proceeds in 75–80% yield.

Side Product Mitigation :

  • Temperature Control : Maintaining ≤60°C prevents N-dealkylation.
  • Solvent Choice : DMF facilitates solubility without competing reactions.

Coupling via EDCI/HOBt

A higher-yielding alternative uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to couple carboxylic acid derivatives with the amine. Reacting 2-[3-(4-fluorobenzyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1(2H)-yl]acetic acid with N-(5-chloro-2-methoxyphenyl)amine in DCM achieves 88–92% yield.

Data Tables and Analytical Validation

Table 1. Physical Properties of Key Intermediates

Compound Molecular Weight (g/mol) Melting Point (°C) Yield (%) Purity (HPLC, %)
Pyrido[2,3-d]pyrimidine-2,4-dione 220.2 245–247 78 98.5
3-(4-Fluorobenzyl) derivative 356.3 189–191 85 99.2
Final Acetamide Product 498.9 213–215 82 99.7

Table 2. Comparison of Synthetic Routes

Step Method Conditions Yield (%) Advantages
Core Formation [5 + 1] Annulation DMF/POCl₃, 100°C 78 High regioselectivity
Fluorobenzyl Addition Suzuki Coupling Pd(PPh₃)₄, 90°C 90 Scalable, minimal byproducts
Acetamide Coupling EDCI/HOBt DCM, rt, 24 h 92 Mild conditions, high efficiency

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Pyrido[2,3-d]pyrimidine vs. Thieno[3,2-d]pyrimidine
  • Target Compound : The pyrido[2,3-d]pyrimidine core provides a planar, nitrogen-rich aromatic system conducive to π-π stacking and hydrogen bonding .
  • Analog (): Replacing the pyrido ring with a thieno[3,2-d]pyrimidine (sulfur atom in the fused ring) reduces electron density and may alter binding affinity.
Hexahydrobenzothieno[2,3-d]pyrimidine ()
  • Compounds like N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide () incorporate a saturated bicyclic system.

Substituent Effects

4-Fluorobenzyl vs. Isobutyl/Alkyl Groups
  • Target Compound : The 4-fluorobenzyl group introduces electronegativity and lipophilicity, favoring interactions with hydrophobic enzyme regions and improving blood-brain barrier penetration .
  • Analog (): The 3-isobutyl substituent is bulkier and less polar, likely reducing solubility but enhancing van der Waals interactions in nonpolar environments .
Chloro-Methoxyphenyl vs. Other Aromatic Substituents
  • The N-(5-chloro-2-methoxyphenyl) group in the target compound balances electron-withdrawing (Cl) and electron-donating (OCH₃) effects, optimizing hydrogen bonding and steric fit.
  • Comparisons :
    • N-(3-chloro-4-fluorophenyl) (): Increased halogenation may enhance halogen bonding but reduce metabolic stability .
    • N-(4-bromophenyl) (): Bromine’s larger atomic radius could sterically hinder binding .

Pharmacological and Physical Properties

Melting Points and Solubility
  • Target Compound : Expected high melting point (>250°C) due to rigid aromatic cores and hydrogen-bonding capacity, similar to N-(4-fluorophenyl)-2-(pyridin-2-ylthio)acetamide (mp 302–304°C, ) .
  • Analogs with Sulfanyl Groups (–19): Sulfur-containing derivatives (e.g., N-(3,4-difluorophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ) exhibit lower melting points (~150–200°C) due to reduced crystallinity .

Q & A

Q. What are the recommended synthetic routes for preparing N-(5-chloro-2-methoxyphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide?

The synthesis typically involves coupling a pyrido[2,3-d]pyrimidine core with functionalized acetamide intermediates. Key steps include:

  • Core formation : Cyclization of pyrimidine precursors (e.g., 2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidine) using reagents like DMF and potassium carbonate ().
  • Substitution : Introduction of the 4-fluorobenzyl group via nucleophilic substitution or alkylation ().
  • Acetamide coupling : Reaction of the core with α-chloroacetamide derivatives under refluxing ethanol or dichloromethane with carbodiimide coupling agents ().

Q. Example Protocol :

StepReagents/ConditionsPurpose
1Pyrimidine core + DMF/K₂CO₃Cyclization
24-Fluorobenzyl chloride, THF, 60°CAlkylation
32-Chloro-N-(5-chloro-2-methoxyphenyl)acetamide, EtOH, refluxAcetamide coupling

Key Challenges : Regioselectivity during alkylation and minimizing side reactions (e.g., over-alkylation) require careful stoichiometric control .

Q. How can the molecular structure and crystallinity of this compound be confirmed?

Methodology :

  • X-ray crystallography : Resolve bond lengths, angles, and dihedral angles (e.g., dihedral angles between aromatic rings ~65°, as in ).
  • Spectroscopy :
    • NMR : Confirm substitution patterns (e.g., 4-fluorobenzyl protons at δ 4.5–5.0 ppm).
    • FT-IR : Validate carbonyl stretches (C=O at ~1700 cm⁻¹ for pyrimidinedione and acetamide groups) .
  • Thermal analysis (DSC/TGA) : Assess melting points and decomposition profiles (e.g., melting point ~390–400 K, ).

Q. How do structural modifications (e.g., halogen substitution, methoxy positioning) influence bioactivity?

Structure-Activity Relationship (SAR) Insights :

  • Halogen effects : Chlorine at the 5-position enhances metabolic stability; fluorine on the benzyl group increases lipophilicity and target binding ().
  • Methoxy group : Positioning at 2-methoxyphenyl improves solubility via hydrogen bonding ().
  • Pyridopyrimidine core : The 2,4-dioxo moiety is critical for kinase inhibition (e.g., targeting CDK or EGFR pathways) .

Q. Experimental Design :

  • Analog synthesis : Replace Cl with Br/F or vary methoxy placement ().
  • In vitro assays : Test against cancer cell lines (e.g., IC₀ values via MTT assay) and enzyme inhibition (e.g., fluorescence-based kinase assays).

Contradictions : Suboptimal substitution (e.g., bulkier groups) may reduce solubility despite improved binding, requiring trade-off analysis .

Q. What strategies address solubility and stability challenges during in vitro assays?

Methodological Solutions :

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound integrity ().
  • pH adjustment : Buffer solutions (pH 6.8–7.4) prevent degradation of the pyrimidinedione core.
  • Crystallinity modulation : Amorphous solid dispersions with polymers (e.g., PVP) enhance dissolution rates .

Q. Data Contradictions :

  • Crystalline forms () show higher thermal stability but lower solubility vs. amorphous forms.
  • Hydrogen bonding (N–H⋯O) in crystal lattices () may reduce bioavailability, necessitating polymorph screening.

Q. How can synthetic byproducts or isomers be identified and minimized?

Analytical Workflow :

  • HPLC-MS : Detect impurities (e.g., unreacted chloroacetamide or over-alkylated products).
  • Chiral chromatography : Resolve enantiomers if asymmetric centers form during synthesis ().
  • Optimization : Adjust reaction time/temperature (e.g., reduce alkylation time to prevent di-substitution, ).

Case Study :
In , excess 2-chloroacetamide led to N,N-di-substitution byproducts, resolved via stepwise addition and TLC monitoring.

Q. What computational methods predict binding modes with biological targets?

Approaches :

  • Molecular docking (AutoDock/Vina) : Simulate interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with pyrimidinedione C=O groups).
  • MD simulations : Assess stability of ligand-target complexes (e.g., 100-ns trajectories to validate fluorobenzyl hydrophobic interactions) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values ().

Validation : Compare computational predictions with crystallographic data (e.g., Protein Data Bank structures) and mutagenesis studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.